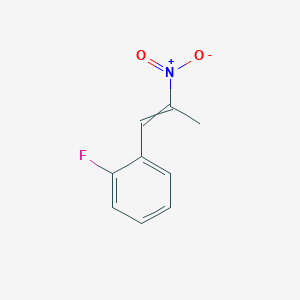

1-Fluoro-2-(2-nitroprop-1-enyl)benzene

描述

Contextualization of Nitroalkenes as Versatile Synthons in Organic Chemistry

Nitroalkenes, also known as nitro olefins, are a class of organic compounds characterized by a nitro group attached to an alkene functional group. evitachem.com This combination of functional groups renders the double bond electron-deficient, making it highly susceptible to nucleophilic attack. This inherent reactivity makes nitroalkenes powerful Michael acceptors, readily participating in carbon-carbon and carbon-heteroatom bond-forming reactions. evitachem.com

The synthetic utility of nitroalkenes is vast. They serve as precursors to a wide array of valuable functional groups. For instance, the nitro group can be reduced to an amine, while the double bond can be hydrogenated, leading to the formation of substituted nitroalkanes or, upon full reduction, amines. wikipedia.org Furthermore, the nitroalkene moiety can be transformed into ketones, oximes, and hydroxylamines. mdpi.com This versatility has established nitroalkenes as crucial intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govpsu.edu Their ability to participate in cascade and multi-component reactions further underscores their importance as efficient synthons in modern organic chemistry. nih.gov

A common method for the synthesis of nitroalkenes is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.org Subsequent dehydration of this intermediate readily yields the corresponding nitroalkene. wikipedia.orgwikipedia.org

Significance of Fluorine Substitution in Aromatic Systems for Synthetic Utility

The introduction of fluorine into organic molecules, particularly into aromatic systems, can have a profound impact on their physical, chemical, and biological properties. wikipedia.orgnih.gov Fluorine is the most electronegative element, and its presence in a molecule can significantly alter its electronic environment. researchgate.net In the context of medicinal chemistry, the strategic placement of fluorine atoms is a widely used strategy to enhance the efficacy and safety of drug candidates. osti.govchemrio.com

The benefits of fluorine substitution are multifaceted. It can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. osti.gov The high bond dissociation energy of the carbon-fluorine bond contributes to this increased stability. beilstein-journals.org Furthermore, fluorine can modulate the lipophilicity of a molecule, which in turn affects its membrane permeability and bioavailability. osti.govchemrio.com The introduction of fluorine can also influence the pKa of nearby functional groups and enhance the binding affinity of a molecule to its biological target. researchgate.netchemrio.com It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. researchgate.net

Beyond pharmaceuticals, fluorinated aromatic compounds are crucial in materials science, contributing to the development of advanced materials such as polymers and liquid crystals with unique thermal and electronic properties. nih.gov The synthesis of these compounds often relies on fluorinated building blocks or various fluorination techniques, including nucleophilic and electrophilic fluorination methods. wikipedia.orgresearchgate.net

Overview of Research Trajectories for 1-Fluoro-2-(2-nitroprop-1-enyl)benzene as a Key Intermediate

This compound emerges as a valuable synthetic intermediate at the intersection of nitroalkene chemistry and organofluorine chemistry. Its structure, featuring an ortho-fluorine substituent on the phenyl ring and a nitropropene group, suggests a rich and diverse reactivity profile, making it a target of interest for the synthesis of a variety of more complex molecules.

Synthesis: The primary route to this compound is through a Henry condensation of 2-fluorobenzaldehyde (B47322) with nitroethane, followed by dehydration of the resulting β-nitro alcohol. Research has explored the use of various catalysts to optimize this reaction. For instance, cobalt-salen complexes have been investigated for the asymmetric Henry reaction between 2-fluorobenzaldehyde and nitromethane, a closely related transformation. osti.gov A general procedure for a similar reaction, the synthesis of (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene, involves the sonication of 2-nitrobenzaldehyde (B1664092) and nitroethane with butylamine (B146782) in acetic acid. nih.govresearchgate.net

Table 1: Exemplary Synthesis of a Related Nitroalkene via Henry Reaction nih.govresearchgate.net

| Reactants | Catalyst/Solvent | Conditions | Product |

| 2-Nitrobenzaldehyde, Nitroethane | Butylamine, Acetic Acid | Sonication, 60 °C | (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene |

Reactivity and Synthetic Potential: The research trajectories for this compound are largely dictated by the reactivity of its functional groups.

Reduction: The nitroalkene moiety is readily reducible. Catalytic hydrogenation can lead to the formation of 2-fluoroamphetamine, a compound of interest in medicinal chemistry. Various reducing agents are employed for the reduction of similar phenyl-2-nitropropenes, including lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using catalysts like Raney nickel or palladium. wikipedia.org Furthermore, iridium-catalyzed reductions have been shown to convert substituted nitroalkenes into the corresponding ketones. mdpi.com For example, the 4-fluoro isomer of the title compound has been converted to 1-(4-fluorophenyl)propan-2-one. While specific data for the ortho-isomer is not readily available, similar reactivity is expected.

Table 2: Iridium-Catalyzed Reduction of a Substituted (2-Nitroprop-1-en-1-yl)benzene mdpi.com

| Substrate | Catalyst | Conditions | Product | Yield |

| 1-Fluoro-4-(2-nitroprop-1-enyl)benzene | Iridium Complex (C3) | Acidic Water | 1-(4-Fluorophenyl)propan-2-one | 34-72% (range for various substrates) |

Cycloaddition Reactions: The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions. This provides a pathway to complex, fluorinated bicyclic and polycyclic structures. Studies on related β-fluoro-β-nitrostyrenes have demonstrated their successful participation in [4+2] cycloadditions with various dienes. beilstein-journals.org

The combination of the activating nitro group and the modulating fluoro substituent makes this compound a highly versatile and valuable intermediate in organic synthesis. Future research is likely to further explore its utility in the construction of novel fluorinated compounds with potential applications in pharmaceuticals and materials science.

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-2-(2-nitroprop-1-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKJWKHYKLQDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390838 | |

| Record name | 1-fluoro-2-(2-nitroprop-1-enyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-40-3 | |

| Record name | 1-fluoro-2-(2-nitroprop-1-enyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 1 Fluoro 2 2 Nitroprop 1 Enyl Benzene

Classic Condensation Approaches: The Henry Reaction Pathway

The most fundamental and widely employed method for synthesizing β-nitrostyrenes, including 1-Fluoro-2-(2-nitroprop-1-enyl)benzene, is the Henry reaction, also known as the nitroaldol reaction. wikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org For the target compound, the synthesis begins with the reaction of 2-fluorobenzaldehyde (B47322) and nitroethane. osti.govwikipedia.org The process first forms a β-nitro alcohol intermediate, 1-(2-fluorophenyl)-2-nitropropan-1-ol, which is subsequently dehydrated to yield the final nitroalkene product. wikipedia.orgsciencemadness.org The dehydration step often occurs in situ or upon gentle heating. sciencemadness.org

Reactant Scope and Catalytic Systems for this compound Preparation

The Henry reaction is versatile, accommodating a wide range of substituted aldehydes and nitroalkanes. The synthesis of the parent compound, phenyl-2-nitropropene, is typically achieved through the reaction of benzaldehyde (B42025) and nitroethane, catalyzed by a primary amine such as n-butylamine. wikipedia.org This establishes the basic framework applicable to substituted analogues.

For the specific synthesis involving 2-fluorobenzaldehyde, various catalytic systems have been investigated to enhance efficiency and selectivity. While simple amine bases are effective, research has expanded to include metal-based catalysts and organocatalysts. wikipedia.orgsciencemadness.org

Catalytic Systems for Henry Reactions:

Amine Catalysts: Primary amines like butylamine (B146782) are common, often used in solvents like acetic acid. wikipedia.orgresearchgate.net Other amine catalysts include diisopropylethylamine (DIPEA) and ammonium (B1175870) acetate. wikipedia.orgsciencemadness.org

Metal Complexes: Lewis acidic metal complexes are frequently used to activate the aldehyde and control stereoselectivity. wikipedia.org Cobalt-salen complexes, for instance, have been specifically studied for the reaction of 2-fluorobenzaldehyde with nitromethane. osti.gov Other effective metal catalysts for Henry reactions include those based on copper, zinc, lanthanum, and rhodium. mdpi.commdpi.compsu.edu

Organocatalysts: Chiral organocatalysts, such as quinine (B1679958) derivatives and those based on amino acids, have been developed to achieve enantioselective synthesis of the nitro alcohol intermediate. wikipedia.orgresearchgate.net

Table 1: Selected Catalytic Systems for the Henry Reaction of Substituted Aldehydes This table is interactive. Click on the headers to sort.

| Catalyst/Promoter System | Aldehyde Substrate | Key Features | Reference(s) |

|---|---|---|---|

| n-Butylamine | Benzaldehyde | Classic, simple base catalysis for the parent compound. | wikipedia.org |

| Cobalt-salen / DIPEA | 2-Fluorobenzaldehyde | Investigated for kinetics and catalytic activity with the specific fluoro-aldehyde. | osti.gov |

| Copper(II) Complexes | Substituted Benzaldehydes | Good activity with aldehydes bearing electron-withdrawing groups. | mdpi.com |

| Zinc Triflate / DIPEA / N-Methylephedrine | Benzaldehyde | Chiral Lewis acid system for asymmetric synthesis. | wikipedia.org |

| Lanthanum-lithium-(R)-Binol (LLB) | Functionalized Aldehydes | Used for asymmetric synthesis of complex intermediates. | psu.edu |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the Henry reaction is crucial for maximizing the yield of this compound and controlling the stereochemistry of the double bond. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Solvent: The choice of solvent significantly impacts the reaction. While polar aprotic solvents like dichloromethane (B109758) and THF are common, alcohols such as isopropanol (B130326) are also used. osti.govsciencemadness.orgpsu.edu It has been noted that methanol (B129727) should be avoided as it can lead to side reactions. sciencemadness.org In some cases, glacial acetic acid is used as the solvent, particularly with amine catalysts. sciencemadness.orgresearchgate.net

Temperature: Temperature control is critical. The initial condensation is often performed at room temperature or below to control the reaction rate and selectivity. osti.govmdpi.com Subsequent dehydration to the alkene can be promoted by increasing the temperature, with temperatures above 40°C often being sufficient. sciencemadness.org For instance, one procedure involving 2-nitrobenzaldehyde (B1664092) uses sonication at 60°C to drive the reaction to completion. researchgate.netnih.gov

Catalyst Loading: In metal-catalyzed systems, the catalyst loading is optimized to balance reaction speed and cost. Loadings can range from 0.5 mol% to 20 mol% depending on the catalyst's efficiency. osti.govmdpi.com

Stereochemical Control: The dehydration of the β-nitro alcohol intermediate can produce either (E) or (Z) isomers of the nitroalkene. The stereochemical outcome can be controlled by adjusting the reaction conditions. For example, the use of piperidine (B6355638) and molecular sieves has been shown to be crucial for the selective synthesis of the (Z)-isomer in certain systems. organic-chemistry.org

Radical Nitration-Debromination Sequences for Related Fluorinated Nitroalkenes

An alternative to the classic condensation pathway is the use of radical reactions. A highly efficient method has been developed for the synthesis of aromatic α-fluoro-nitroalkenes, which are structural isomers of the target compound. This method involves a radical nitration-debromination sequence. acs.orgresearchgate.netnih.gov

The process starts with readily available 2-bromo-2-fluorostyrenes. These substrates are treated with iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), which serves as the source of the nitro group. acs.orgnih.gov The reaction proceeds through a radical mechanism, resulting in the substitution of the bromine atom with a nitro group. researchgate.net This method is notable for its high efficiency, with isolated yields reaching up to 92%. acs.orgnih.gov

A key advantage of this radical sequence is its high stereoselectivity. The reaction exclusively produces the (Z)-isomers of the α-fluoro-nitroalkenes. researchgate.netnih.gov This level of control is a significant feature of the methodology. The reaction can be performed using Fe(NO₃)₃ in 1,4-dioxane (B91453) at 100°C or with a Fe(NO₃)₃/TEMPO system at 80°C. researchgate.net

Emerging Synthetic Routes and Green Chemistry Principles in Production

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods for nitroalkenes.

Biocatalysis: Enzymes have been employed as catalysts for the Henry reaction. For example, (S)-hydroxynitrile lyase from Hevea brasiliensis and (R)-selective hydroxynitrile lyase from Arabidopsis thaliana have been shown to catalyze the formation of β-nitro alcohols with high enantioselectivity. wikipedia.orgrsc.org

Aqueous and Alternative Solvents: To reduce reliance on hazardous organic solvents, water has been explored as a reaction medium for the Henry reaction, often with the use of specific organocatalysts. researchgate.net Ionic liquids, such as 2-hydroxyethylammonium formate, have also been used as recyclable, non-hazardous solvents and promoters for the condensation of aldehydes and nitroalkanes. organic-chemistry.org

Catalyst Recyclability: Efforts are being made to develop heterogeneous catalysts that can be easily separated from the reaction mixture and reused. This approach is both economically and environmentally advantageous. psu.edu

These emerging routes offer promising alternatives to traditional methods, aiming to make the synthesis of compounds like this compound more sustainable and efficient. mdpi.com

Elucidation of Reaction Mechanisms Involving 1 Fluoro 2 2 Nitroprop 1 Enyl Benzene

Mechanistic Insights into the Nitroaldol Condensation and Dehydration Steps Leading to 1-Fluoro-2-(2-nitroprop-1-enyl)benzene

The synthesis of this compound is typically achieved through a Henry reaction, also known as a nitroaldol condensation, between 2-fluorobenzaldehyde (B47322) and nitropropane, followed by dehydration. wikipedia.orgnih.govyoutube.com This process involves two key mechanistic steps: the initial carbon-carbon bond formation and the subsequent elimination of a water molecule.

The reaction is initiated by a base, which deprotonates nitropropane at the α-carbon. The acidity of this proton is significantly increased by the electron-withdrawing nature of the nitro group, facilitating the formation of a resonance-stabilized nitronate anion. nih.govyoutube.commdpi.com This anion acts as a potent nucleophile.

Step 1: Nitroaldol Condensation The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This attack results in the formation of a tetrahedral intermediate, a β-nitro alkoxide. nih.gov Subsequent protonation of this alkoxide by the conjugate acid of the base used, or by a proton source upon workup, yields the β-nitro alcohol, 1-(2-fluorophenyl)-2-nitropropan-1-ol. All steps in the Henry reaction are reversible. nih.gov

Step 2: Dehydration The β-nitro alcohol intermediate can then undergo dehydration to form the final product, this compound. This elimination reaction can be promoted by either acidic or basic conditions, often with the application of heat. nih.gov

Base-catalyzed dehydration: In the presence of a base, a proton is abstracted from the carbon bearing the nitro group (the α-carbon). This forms an enolate-like intermediate. The subsequent elimination of the hydroxide (B78521) (–OH) group, which is a relatively poor leaving group, is facilitated by the formation of a conjugated π-system. nih.gov This pathway is often favored when higher concentrations of base are used in the initial condensation step. acs.org The mechanism is considered to be an E1cB (Elimination, Unimolecular, conjugate Base) process.

Acid-catalyzed dehydration: Under acidic conditions, the hydroxyl group is protonated to form a good leaving group, water. The subsequent loss of water generates a carbocation, which is then stabilized by deprotonation at the adjacent carbon, leading to the formation of the carbon-carbon double bond. nih.gov

Detailed Mechanistic Studies of 1,4-Addition Reactions (Michael Additions) Involving this compound as a Michael Acceptor

The conjugated system of this compound, activated by the potent electron-withdrawing nitro group, renders it an excellent Michael acceptor. It readily undergoes 1,4-addition (or conjugate addition) with a wide range of nucleophiles. organic-chemistry.org The reaction involves the addition of a nucleophile to the β-carbon of the nitroalkene, followed by protonation of the resulting nitronate intermediate.

The nature of the nucleophile plays a critical role in the mechanism and outcome of the Michael addition to this compound.

Amines: Primary and secondary amines are effective nucleophiles for this transformation. In organocatalysis, secondary amines like proline and its derivatives are often used to activate aldehydes or ketones. They form a nucleophilic enamine intermediate, which then attacks the nitroalkene. rsc.orgnih.gov This approach allows for highly stereoselective additions. Direct addition of primary or secondary amines to the nitroalkene also occurs, leading to the formation of β-amino nitro compounds, which are valuable synthetic intermediates.

Alcohols: While alcohols are generally weaker nucleophiles than amines or thiols, their addition to nitroalkenes can be achieved, typically under basic conditions to form the more nucleophilic alkoxide. The resulting products are β-alkoxy nitro compounds. The use of alcohol as a solvent can sometimes facilitate conjugate additions, potentially through hydrogen bonding interactions that activate the nitroalkene. masterorganicchemistry.com

Thiols: Thiols are excellent nucleophiles for Michael additions to nitroalkenes, a reaction known as the thia-Michael addition. uchicago.edu The mechanism can be initiated by a base or a nucleophilic catalyst.

Base-catalyzed: A base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the β-carbon of the nitroalkene. youtube.com

Nucleophile-initiated: Catalysts such as phosphines or tertiary amines can add to the nitroalkene first, generating a zwitterionic intermediate that then deprotonates the thiol, creating the active thiolate nucleophile. uchicago.edumasterorganicchemistry.com The reaction is generally very efficient and proceeds under mild conditions. The electronic properties of substituents on the aromatic ring of the Michael acceptor can influence the reaction rate, with electron-withdrawing groups like the nitro group promoting higher conversion. uchicago.edu

Achieving stereochemical control is a key aspect of Michael additions involving substituted nitroalkenes like this compound. The addition creates up to two new stereocenters, leading to the possibility of different diastereomers and enantiomers.

Diastereoselectivity is often controlled through the use of chiral catalysts or by the influence of existing chiral centers in the nucleophile or acceptor. wikipedia.org Organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome. For instance, chiral primary or secondary amines (e.g., proline derivatives) can catalyze the addition of ketones or aldehydes to nitroalkenes with high diastereo- and enantioselectivity. youtube.comrsc.org

The proposed transition state models often involve hydrogen bonding between the catalyst and the nitro group of the acceptor. rsc.org This interaction helps to organize the geometry of the approach of the nucleophile to the Michael acceptor, favoring the formation of one stereoisomer over others. For example, in the addition of aldehydes catalyzed by a thiourea-based primary amine catalyst, a proposed transition state involves hydrogen bonding between the thiourea (B124793) moiety and the nitro group, which directs the nucleophilic enamine to attack from a specific face, leading to high syn-selectivity. rsc.org The steric bulk of the reactants also plays a significant role; larger alkyl groups on the nucleophile can lead to higher diastereoselectivity. rsc.org

Metal-based chiral catalysts, such as those containing Nickel(II), have also been employed to catalyze the Michael addition of dicarbonyl compounds to nitroalkenes with high enantioselectivity. mdpi.com

| Catalyst Type | Nucleophile | Typical Selectivity | Key Mechanistic Feature |

| Chiral Primary/Secondary Amines | Aldehydes, Ketones | High dr and ee | Enamine formation, H-bonding activation |

| Chiral Thioureas | Aldehydes, Malonates | High dr and ee | Bifunctional activation via H-bonding |

| Chiral Squaramides | 1,3-Dicarbonyls | High ee | H-bonding activation of the nitroalkene |

| Chiral Metal Complexes (e.g., Ni(II)) | 1,3-Dicarbonyls | High ee | Lewis acid activation and chiral environment |

This table provides a general overview of catalyst systems used for stereoselective Michael additions to nitroalkenes.

Mechanisms of Cycloaddition Reactions (e.g., Diels-Alder, [3+2]-Cycloadditions)

The electron-deficient double bond in this compound makes it a valuable component in various cycloaddition reactions, acting as a dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions.

The Diels-Alder reaction is a [4π+2π] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.org Due to the electron-withdrawing nitro and fluoro substituents, this compound is an activated dienophile. A closely related compound, β-fluoro-β-nitrostyrene, readily undergoes Diels-Alder reactions with cyclic dienes like cyclopentadiene (B3395910) in high yield. beilstein-journals.orgnih.gov The reaction mechanism is generally considered a concerted, pericyclic process, although polar, stepwise mechanisms can occur, particularly with highly polarized reactants. organic-chemistry.orgnih.gov

In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.org Nitroalkenes are effective dipolarophiles. For example, they react with nitrones (which act as 1,3-dipoles) in a process that is typically one-step and polar. nih.govrsc.org The regioselectivity of these reactions is controlled by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.org

The feasibility and outcome of cycloaddition reactions are governed by their kinetic and thermodynamic parameters.

Diels-Alder Reactions: These reactions are typically characterized by a negative enthalpy of reaction (ΔH°) due to the conversion of two weaker π-bonds into two stronger σ-bonds, making them exothermic. msu.edu However, they also have a negative entropy of reaction (ΔS°) because two molecules combine to form one, leading to a more ordered system. msu.edu Consequently, the Gibbs free energy (ΔG° = ΔH° - TΔS°) becomes less negative at higher temperatures. This means that many Diels-Alder reactions are reversible at elevated temperatures. masterorganicchemistry.com

For the reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene, kinetic studies have allowed for the calculation of activation parameters. beilstein-journals.orgnih.gov These parameters provide insight into the energy barrier of the reaction. DFT calculations on similar systems, such as the reaction of nitrostyrenes with nitrones, show low activation enthalpies, indicating a kinetically favorable process. nih.govrsc.org

| Reaction | Activation Enthalpy (ΔH‡) | Activation Gibbs Free Energy (ΔG‡) | Reaction Enthalpy (ΔH) |

| (Z)-β-nitrostyrene + Nitrone | 4.4 kcal/mol | - | Exo stereoselective |

| (E)-β-nitrostyrene + Nitrone | 5.0 kcal/mol | - | Endo stereoselective |

| β-fluoro-β-nitrostyrene + CPD | 14.8 kcal/mol | 27.0 kcal/mol | - |

Data compiled from theoretical and experimental studies on related systems. nih.govbeilstein-journals.orgnih.gov Note: CPD = Cyclopentadiene. The data for β-fluoro-β-nitrostyrene is an example and specific values for the title compound may vary.

[3+2] Cycloadditions: Theoretical studies on the [3+2] cycloaddition of nitrostyrenes with nitrones indicate that these reactions are associated with low activation enthalpies, making them kinetically accessible. nih.govrsc.org The reactions are also predicted to be significantly exothermic. DFT calculations on the reaction of nitrous oxide with conjugated nitroalkenes show the processes are realized via polar, single-step mechanisms with the formation of stable cycloadducts being thermodynamically favored. nih.govmdpi.com

In the Diels-Alder reaction of cyclic dienes with dienophiles like this compound, two diastereomeric products, exo and endo, can be formed. youtube.com

The endo product is generally favored under kinetic control (lower reaction temperatures). This preference is explained by "secondary orbital interactions," where there is a favorable overlap between the p-orbitals of the electron-withdrawing substituent on the dienophile and the developing π-system of the diene in the transition state. masterorganicchemistry.com

The exo product is typically more sterically favored and therefore thermodynamically more stable. It becomes the major product under conditions of thermodynamic control (higher temperatures, longer reaction times), where the reversible nature of the Diels-Alder reaction allows for equilibration to the most stable product. youtube.commasterorganicchemistry.com

In the Diels-Alder reaction of (Z)-β-fluoro-β-nitrostyrenes with cyclopentadiene, a mixture of exo and endo isomers is typically formed, with the ratio depending on the specific substituents on the aromatic ring. beilstein-journals.orgnih.gov Asymmetric catalysis using helical-chiral hydrogen bond donors has been shown to promote the nitroalkene Diels-Alder reaction in an enantio- and periselective manner, favoring the endo product. mdpi.comrsc.org

For [3+2] cycloadditions, stereoselectivity is also a key feature. In the reaction of (Z)- and (E)-β-nitrostyrenes with a cyclic nitrone, computational studies predict that the (Z)-isomer gives the exo product stereoselectively, while the (E)-isomer favors the endo product. nih.govrsc.org The high regio- and stereoselectivities observed in [3+2] cycloadditions of nitroalkenes with other dipoles, such as oxazoline (B21484) N-oxides, further underscore the synthetic utility of these reactions. acs.org

Mechanistic Investigations of Nitro Group Transformations

The chemical behavior of this compound is largely dictated by the reactivity of the nitroalkene functional group. This moiety, characterized by a carbon-carbon double bond conjugated with a nitro group, is highly susceptible to a variety of transformations. Mechanistic investigations, while not extensively documented for this specific fluorinated compound, can be inferred from the well-established chemistry of related β-nitrostyrenes and the known electronic influence of halogen substituents. The transformations of the nitro group itself, particularly reduction and elimination (denitration), are of significant synthetic interest.

The reduction of the nitro group in nitroalkenes is a fundamental transformation that can yield various products, most notably primary amines. This process typically involves the reduction of both the alkene C=C double bond and the nitro group (-NO₂). The reaction generally proceeds through a multi-step pathway, beginning with the reduction of the conjugated alkene to a saturated nitroalkane, followed by the stepwise reduction of the nitro group to a nitroso, then a hydroxylamine, and ultimately an amine. researchgate.net

A variety of reagents are capable of effecting this transformation, each with its own mechanistic nuances. The choice of reductant can influence the final product and chemoselectivity.

Common Reducing Agents for Nitroalkenes | Reagent/System | Typical Product(s) | Mechanistic Feature | | :--- | :--- | :--- | | Catalytic Hydrogenation | | | H₂, Pd/C | Saturated Amine | Simultaneous reduction of C=C and NO₂ on catalyst surface. | | H₂, Raney Nickel | Saturated Amine | Often used to avoid dehalogenation that can occur with Pd/C. | | Metal Hydrides | | | Lithium Aluminium Hydride (LiAlH₄) | Saturated Amine | Powerful nucleophilic hydride transfer. Reduces both functional groups. | | Sodium Borohydride (NaBH₄) | Saturated Nitroalkane | Milder reagent; often selectively reduces the C=C bond, leaving the nitro group intact. | | Dissolving Metal Reduction | | | Iron (Fe) in Acetic Acid | Saturated Amine | Single electron transfer mechanism. | | Tin(II) Chloride (SnCl₂) | Saturated Amine | Provides a mild method for reducing nitro groups. |

The mechanism for the reduction of this compound to 1-(2-fluorophenyl)propan-2-amine would follow these general pathways. For instance, using catalytic hydrogenation, the molecule would adsorb onto the catalyst surface, where hydrogen would add across both the C=C double bond and reduce the nitro group. With a strong hydride donor like LiAlH₄, the reaction would involve nucleophilic attack of a hydride ion on the electron-deficient β-carbon of the alkene, followed by subsequent reduction of the nitro group.

Denitration, the removal of the nitro group, is another key transformation of nitroalkenes. These reactions can proceed through several mechanistic pathways, often influenced by the reaction conditions and the substrate's structure. For β-nitrostyrenes, denitration can occur under reductive conditions, via radical intermediates, or through base-catalyzed elimination pathways.

One plausible mechanism for denitration involves a Michael-type addition of a nucleophile to the β-carbon of the nitroalkene. This forms a nitronate anion intermediate. Subsequent protonation and elimination can lead to the loss of the nitro group. The nature of the substituent on the aromatic ring can significantly alter the course of such reactions. For example, studies on ortho-hydroxy-β-nitrostyrene have shown that the ortho-substituent can facilitate an unusual C-C bond cleavage following conjugate addition, a pathway driven by intramolecular hydrogen bonding. nih.gov

For this compound, the ortho-fluoro group could similarly influence denitration pathways. Its strong inductive effect would enhance the electrophilicity of the β-carbon, making it more susceptible to the initial nucleophilic attack that can initiate a denitration sequence.

Another potential mechanism is reductive denitration, where the nitro group is replaced by a hydrogen atom. This can be achieved with specific reducing agents, sometimes proceeding through radical anion intermediates. The stability of these intermediates would be influenced by the electronic properties of the fluorine substituent. Furthermore, radical mechanisms have been proposed for the defluorination of fluorinated materials, indicating that fluorine's presence can be compatible with, and influential in, radical-based transformations. nih.govresearchgate.net

Influence of Fluorine on Reaction Mechanisms and Stereochemical Outcomes in Transformations of Nitroalkenes

The fluorine atom, despite its small size, exerts a profound influence on the reactivity and stereochemistry of organic reactions. researchgate.netbeilstein-journals.org Its effects are a complex interplay of inductive withdrawal, resonance donation, steric hindrance, and the ability to participate in non-covalent interactions like hydrogen bonding.

Summary of Fluorine's Influence

| Effect | Description | Consequence for Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density through the sigma bond due to high electronegativity. | Deactivates the aromatic ring; increases electrophilicity of the conjugated system. pressbooks.publumenlearning.com |

| Resonance Effect (+R) | Donation of electron density from a lone pair into an adjacent pi-system. Weaker than the -I effect for halogens. | Can stabilize adjacent positive charges, influencing regioselectivity (ortho/para direction). masterorganicchemistry.com |

| Stereoelectronic Effects | The C-F bond can act as a hydrogen bond acceptor and its alignment can influence molecular conformation (gauche effect). | Can control the approach of reagents and stabilize specific transition states, leading to high stereoselectivity. beilstein-journals.orgnih.gov |

| Steric Effects | While small (van der Waals radius similar to H), it can provide enough steric bulk to influence facial selectivity in reactions. | Can direct incoming reagents to the less hindered face of a molecule, controlling stereochemical outcomes. |

In the context of transforming this compound, these effects are critical. The reduction of this compound to 1-(2-fluorophenyl)propan-2-amine creates two new adjacent stereocenters. The final stereochemical outcome (i.e., which diastereomers are formed and in what ratio) is determined during the reduction process.

The ortho-fluorine atom is positioned to exert significant stereochemical control. It can sterically shield one face of the nitroalkene, forcing the reducing agent (e.g., a catalyst surface or a hydride) to approach from the opposite, less hindered face. nih.gov This can lead to a high degree of diastereoselectivity.

Furthermore, computational and experimental studies on other fluorinated systems have revealed that fluorine can reverse the inherent stereoselectivity of a reaction. nih.gov In some aza-Henry reactions, the presence of a fluorine atom was found to switch the outcome from the expected anti-diastereomer to the syn-diastereomer. nih.gov This was attributed to a complex network of non-covalent interactions and secondary orbital effects involving the fluorine atom in the transition state. A similar phenomenon could be at play in the transformations of this compound, where the fluorine atom could stabilize one transition state over another, thereby dictating the stereochemical course of the reaction. The ability to selectively access specific diastereomers is crucial in synthetic chemistry, and the strategic placement of a fluorine atom provides a powerful tool for achieving this control. nih.gov

1 Fluoro 2 2 Nitroprop 1 Enyl Benzene As a Versatile Building Block in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The electron-deficient nature of the double bond in 1-fluoro-2-(2-nitroprop-1-enyl)benzene makes it an excellent Michael acceptor, facilitating its use in the synthesis of various nitrogen-containing heterocyclic compounds.

Synthesis of Pyrroles via Conjugate Addition and Subsequent Transformations

A straightforward and efficient method for the functionalization of pyrroles involves the conjugate addition of the pyrrole (B145914) nucleus to β-fluoro-β-nitrostyrenes, such as this compound. nih.gov This reaction proceeds readily without the need for a catalyst, often under solvent-free conditions at room temperature, to afford 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles in high yields. nih.gov The reaction is scalable and demonstrates broad applicability with various substituted nitrostyrenes. nih.gov

The initial adducts are typically formed as a mixture of diastereomers. nih.gov These intermediates are valuable as they can undergo subsequent transformations. A key transformation is the base-induced elimination of nitrous acid (HNO₂) from the adducts. nih.gov This elimination step results in the formation of a carbon-carbon double bond, yielding novel 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. nih.gov This two-step sequence represents a practical alternative to reactions with unstable and elusive 1-fluoroacetylenes. nih.gov

Reaction Scheme: Pyrrole Synthesis

Applications in Other Heterocyclic Ring Systems (e.g., Indoles, Quinazolines)

The utility of nitro-aromatic compounds extends to the synthesis of other significant heterocyclic systems, including quinazolines and their derivatives. Quinazolines, composed of fused benzene (B151609) and pyrimidine (B1678525) rings, are a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net Synthetic strategies often employ nitro-containing precursors. For instance, 2-(2-nitro-phenyl)-1H-imidazoles can be reduced to their amino counterparts, which are then cyclized to form imidazo[1,2-c]quinazoline derivatives. nih.gov This highlights the potential of the nitro group in compounds like this compound to serve as a masked amino group for the construction of fused heterocyclic systems like quinazolines and indolo[1,2-c]quinazolines. nih.gov

Barton-Zard Reaction for Monofluorinated Pyrrole-2-amides

The Barton-Zard reaction provides a powerful route to pyrrole derivatives from the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.org Specifically, the reaction of β-fluoro-β-nitrostyrenes with 2-isocyanoacetamides has been explored for the synthesis of monofluorinated pyrrole-2-amides. researchgate.net This reaction proceeds with high chemoselectivity, preferentially forming 4-fluoropyrroles in good yields. researchgate.netnih.gov The process involves a key aromatization step where the elimination of either hydrogen fluoride (B91410) (HF) or nitrous acid (HNO₂) can occur. researchgate.net Theoretical and experimental results confirm that the elimination pathway leading to 4-fluoropyrroles is favored over the formation of 4-nitropyrroles. researchgate.netnih.gov This method allows for the precise installation of a fluorine atom at a specific position within the pyrrole core, creating valuable building blocks for more complex molecules like core-fluorinated BODIPY dyes. researchgate.net

Table 1: Barton-Zard Reaction of β-Fluoro-β-nitrostyrenes

| Reactants | Product Type | Key Feature | Yield |

|---|---|---|---|

| β-Fluoro-β-nitrostyrene + Ethyl α-isocyanoacetate | 4-Fluoropyrrole | Highly chemoselective | Up to 77% researchgate.netnih.gov |

Formation of Functionalized Aliphatic and Aromatic Scaffolds through Addition Reactions

Beyond heterocycle synthesis, this compound is a valuable component in cycloaddition reactions for creating functionalized carbocyclic scaffolds. The Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes, such as 1,3-cyclopentadiene and 1,3-cyclohexadiene, has been investigated. researchgate.net These reactions lead to the formation of novel monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes, respectively, in high yields. researchgate.net The resulting cycloadducts are functionalized aliphatic scaffolds that can be used for further synthetic elaborations. researchgate.netnih.gov

Strategies for Stereoselective Transformations Using this compound

Achieving stereocontrol in reactions involving this compound is a critical aspect of its synthetic application. While some reactions exhibit limited inherent stereoselectivity, strategies can be employed to influence the stereochemical outcome.

In the catalyst-free conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes, the product is formed as a diastereoisomeric mixture with a ratio of approximately 40:60, indicating low stereoselectivity under these conditions. nih.gov Achieving higher levels of stereocontrol would likely require the use of chiral catalysts or auxiliaries that can differentiate between the prochiral faces of the nitroalkene during the nucleophilic attack. The development of enantioselective variants of the Michael addition and Barton-Zard reactions using this substrate remains an area of active interest for synthetic chemists.

Integration into Multicomponent and Cascade Reactions for Enhanced Synthetic Efficiency

The reactivity of this compound makes it an ideal candidate for multicomponent and cascade reactions, which enhance synthetic efficiency by minimizing intermediate purification steps and reducing waste.

The two-step synthesis of 2-(2-fluoro-1-arylvinyl)-1H-pyrroles is an example of a sequential reaction process. nih.gov This sequence, involving a catalyst-free conjugate addition followed by a base-induced elimination, can often be performed in a one-pot fashion, streamlining the synthesis of these valuable fluorinated vinylpyrroles. nih.gov Similarly, copper-catalyzed one-pot syntheses of quinazoline (B50416) derivatives have been developed, which involve sequential C-N bond formations and cyclizations. nih.gov The integration of this compound into such cascade processes could provide rapid access to complex, fluorinated heterocyclic libraries.

Computational and Advanced Spectroscopic Studies of 1 Fluoro 2 2 Nitroprop 1 Enyl Benzene and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have become indispensable tools for understanding the intricate relationship between the molecular structure of compounds like 1-Fluoro-2-(2-nitroprop-1-enyl)benzene and their chemical behavior. These computational methods provide deep insights into electronic properties and reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations reveal the distribution of electron density and the energies and shapes of the molecular orbitals, which are fundamental to its reactivity. The presence of the electron-withdrawing nitro group (NO₂) and the fluorine atom significantly influences the electronic properties of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. wikipedia.orglibretexts.orgyoutube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic character. youtube.com In this compound, the conjugated system extending over the phenyl ring and the nitropropenyl side chain leads to a delocalized electron system. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the β-carbon of the propenyl group highly electrophilic and susceptible to nucleophilic attack. nih.govyoutube.com Studies on analogous β-nitrostyrenes show they are strong electrophiles, a characteristic that would be shared by the target compound. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. wolfram.com For nitroaromatic compounds, MEPs show a region of high positive electrostatic potential (electron-poor) near the nitro group and the conjugated system, while negative potential (electron-rich) is localized on the oxygen atoms of the nitro group. researchgate.netresearchgate.net In this compound, the MEP would highlight the electrophilic character of the C=C double bond, particularly the carbon atom beta to the aromatic ring, making it a prime target for nucleophiles.

Table 1: Illustrative Frontier Orbital Data for Substituted β-Nitrostyrenes

This table presents typical data for related nitrostyrene (B7858105) compounds, calculated using DFT methods, to illustrate the expected electronic properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω, eV) |

| (E)-β-Nitrostyrene | -7.97 | -3.66 | 4.31 | 2.66 |

| (Z)-β-Nitrostyrene | -7.90 | -3.66 | 4.24 | 2.70 |

Data adapted from theoretical studies on β-nitrostyrenes. nih.gov The electrophilicity index (ω) classifies these compounds as strong electrophiles.

Computational modeling is crucial for mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, products, and the high-energy transition states that connect them, chemists can predict reaction feasibility, rates, and mechanisms. mit.edunih.gov For this compound, a primary reaction pathway is the Michael-type nucleophilic addition to the activated alkene. acs.orgnih.govnumberanalytics.com

Transition state modeling for the addition of a nucleophile to the β-carbon of the nitropropenyl group allows for the determination of the activation energy. libretexts.org A lower activation energy implies a faster reaction. These calculations can also elucidate the structure of the transition state, for instance, revealing a cyclic transition state in reactions involving certain amines. acs.org The energetics of the entire reaction pathway, including the formation of any intermediates like a nitronate anion, can be mapped. nih.gov This helps in understanding the stereochemical outcome of the reaction, predicting which diastereomer or enantiomer will be formed preferentially. For example, in asymmetric catalysis, models can rationalize how a chiral catalyst interacts with the substrate to favor the formation of one stereoisomer over another. nih.gov

The spatial arrangement of atoms and groups in this compound is critical to its properties and reactivity. The molecule can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=C double bond. studymind.co.uk

(E)-isomer: The phenyl group and the nitro group are on opposite sides of the double bond.

(Z)-isomer: The phenyl group and the nitro group are on the same side of the double bond.

Conformational analysis, often performed using ab initio or DFT calculations, helps determine the most stable conformations of these isomers. uc.pt For related nitrostyrenes, the (E) isomer is generally found to be more stable than the (Z) isomer due to reduced steric hindrance. nih.govuc.pt The planarity of the conjugated system is a key factor; calculations often reveal slight twisting of the phenyl ring and nitro group out of the plane of the double bond to relieve steric strain. rsc.org Potential energy profiles can be calculated for rotation around the C-C single bonds (e.g., the bond connecting the phenyl ring to the vinyl group) to identify the lowest energy conformations. uc.pt The less stable (Z)-isomer, being higher in energy, is sometimes found to be more reactive in certain types of reactions. nih.govrsc.org

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Detailed Product Structures

Spectroscopic methods are vital for the structural characterization of this compound, its derivatives, and any intermediates formed during its reactions.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for unambiguous structure determination in solution. mdpi.comnih.gov Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework, connectivity, and stereochemistry of this compound. rsc.org

In the ¹H NMR spectrum, the chemical shifts of the vinyl and methyl protons would be distinct for the (E) and (Z) isomers. The vinylic proton, being adjacent to the electron-withdrawing nitro group, would appear significantly downfield. The aromatic protons would show a complex splitting pattern due to coupling with each other and with the nearby fluorine atom. For related nitrobenzene (B124822) derivatives, protons ortho to the nitro group are the most deshielded. stackexchange.com

In the ¹³C NMR spectrum, the carbons of the double bond (Cα and Cβ) and the aromatic carbons would have characteristic chemical shifts. The fluorine atom would introduce C-F coupling constants, which are valuable for assigning the signals of the fluorinated ring. High-resolution techniques like 2D NMR (COSY, HSQC, HMBC) would be essential to assign all proton and carbon signals definitively and to confirm the structure of reaction products or complex derivatives. plos.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

This table provides estimated chemical shift ranges based on data from analogous substituted nitrostyrenes and fluoroaromatic compounds.

| Atom | Isomer | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic H | E/Z | 7.5 - 8.5 | N/A |

| Methyl (CH₃) | E/Z | 2.4 - 2.8 | 15 - 20 |

| Aromatic H's | E/Z | 7.0 - 8.3 | N/A |

| Vinylic C (Cα) | E/Z | N/A | 135 - 145 |

| Vinylic C (Cβ) | E/Z | N/A | 140 - 150 |

| Aromatic C's | E/Z | N/A | 115 - 165 (C-F at ~160, d) |

Note: These are illustrative values. Actual shifts depend on the specific isomer (E/Z), solvent, and experimental conditions. rsc.orgstackexchange.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying functional groups and monitoring their changes during a reaction. ksu.edu.saillinois.edu These two methods are complementary; IR spectroscopy is sensitive to vibrations that change the molecule's dipole moment, while Raman spectroscopy detects vibrations that change its polarizability. mt.com

For this compound, the most prominent IR and Raman bands are associated with the nitro group. morressier.com The nitro group (NO₂) exhibits two strong, characteristic stretching vibrations:

Asymmetric stretch: Typically found in the 1550–1475 cm⁻¹ region for conjugated nitro compounds. orgchemboulder.com

Symmetric stretch: Found in the 1360–1290 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

Other key vibrational modes include the C=C stretching of the propenyl group (~1640 cm⁻¹) and various C-H and C=C vibrations of the aromatic ring. aip.org The C-F bond stretch would also be present. During a reaction, such as a Michael addition, the disappearance of the C=C stretching band and the shift in the nitro group frequencies would provide direct evidence of the reaction's progress. Resonance Raman spectroscopy, where the laser excitation wavelength is tuned to an electronic absorption band, can be used to selectively enhance the vibrations of specific parts of the molecule, providing detailed mechanistic insights. uc.ptaip.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Alkene (C=C) | Stretch | 1650 - 1630 | Medium |

| Aromatic Ring | C=C Stretch | 1600, 1475 | Medium-Weak |

| Fluoroaromatic | C-F Stretch | 1250 - 1100 | Strong |

Data compiled from general spectroscopic tables and studies on related nitroaromatic compounds. orgchemboulder.comspectroscopyonline.comacs.org

In Silico Design of Derivatization Reactions and Predictive Synthesis

The strategic modification of lead compounds is a cornerstone of modern chemical and pharmaceutical research. For a molecule such as this compound, with its reactive nitroalkene moiety and substituted aromatic ring, computational chemistry offers a powerful toolkit for designing derivatization reactions and predicting synthetic pathways. This in silico approach allows for the rapid, cost-effective, and safe exploration of vast chemical spaces before any resource-intensive laboratory work is undertaken.

At the heart of in silico synthetic design are predictive models that leverage machine learning and quantum mechanics to forecast the outcomes of chemical reactions. For instance, transformer-based models, originally developed for natural language processing, have been adapted to treat chemical reactions as a "translation" problem, converting a target molecule into its constituent reactants and reagents. nih.govchemrxiv.org This approach can be used to propose retrosynthetic pathways for novel derivatives of this compound.

These predictive tools are often combined with hyper-graph exploration strategies, where a vast network of possible synthetic disconnections is generated and navigated. chemrxiv.org Each potential reaction step is scored based on factors such as the likelihood of the forward reaction, the complexity of the precursor molecules, and potential chemo- and regioselectivity issues. nih.govchemrxiv.org This allows for the identification of the most promising synthetic routes to a desired derivative.

A critical aspect of predictive synthesis is the evaluation of the proposed reactions. This can be achieved through metrics such as round-trip accuracy, where a predicted retrosynthesis is checked by a forward-prediction model to see if it yields the intended product. nih.gov Additionally, reaction classification models can provide insights into the type of reaction being proposed, aiding in the assessment of its feasibility. nih.gov

The application of Density Functional Theory (DFT) is crucial for a deeper understanding of potential derivatization reactions at a molecular level. DFT calculations can be used to model the electronic structure and reactivity of this compound and its potential derivatives. For instance, by calculating the molecular electrostatic potential (MESP), researchers can identify the regions of the molecule most susceptible to electrophilic or nucleophilic attack. This is particularly relevant for the nitroalkene group and the fluorinated benzene (B151609) ring.

Furthermore, DFT can be employed to calculate the transition state energies for various potential reactions, providing a quantitative measure of their kinetic feasibility. nih.gov This allows for the a priori assessment of different derivatization strategies, such as modifications of the nitro group, additions to the double bond, or substitutions on the aromatic ring. Theoretical studies on related molecules, such as the reduction of 1-fluoro-2-nitrobenzene, can provide valuable insights into the likely reactivity of the parent compound. researchgate.net

The following table outlines a hypothetical in silico workflow for the design and predictive synthesis of a novel derivative of this compound.

| Step | In Silico Method | Objective | Predicted Outcome |

| 1 | Target Definition | Propose a novel derivative with desired properties (e.g., altered electronic properties, new functional groups). | Design of "1-Amino-2-(2-nitroprop-1-enyl)benzene" by replacing the fluorine atom. |

| 2 | Retrosynthesis Prediction | Use a transformer-based model with hyper-graph exploration to identify potential synthetic pathways. | Propose a nucleophilic aromatic substitution (SNAr) reaction of this compound with an amine source. |

| 3 | Reaction Feasibility Analysis | Employ DFT calculations to model the reaction mechanism and determine the activation energy of the rate-determining step. | Calculation of the transition state energy for the Meisenheimer complex formation and subsequent fluoride (B91410) displacement. |

| 4 | Spectroscopic Prediction | Use DFT and other computational methods to predict the 1H and 13C NMR spectra of the target derivative. | Generation of a theoretical spectrum to aid in the characterization of the synthesized compound. |

| 5 | Property Prediction | Utilize QSAR models to predict the physicochemical and electronic properties of the new derivative. | Estimation of properties like lipophilicity (logP), and electronic effects of the new substituent. |

This in silico workflow enables a highly rational and targeted approach to the synthesis of new derivatives. By leveraging the predictive power of computational chemistry, researchers can prioritize the most promising synthetic routes, thereby accelerating the discovery and development of novel compounds based on the this compound scaffold.

Challenges and Future Research Directions in the Chemistry of 1 Fluoro 2 2 Nitroprop 1 Enyl Benzene

Development of Novel and Highly Efficient Catalytic Systems for its Transformations

A primary challenge in the chemistry of 1-Fluoro-2-(2-nitroprop-1-enyl)benzene lies in developing catalytic systems that can selectively transform its functional groups. The nitroalkene moiety is a powerful Michael acceptor and can undergo various transformations, but the presence of the ortho-fluoro substituent can influence catalyst activity and selectivity through steric hindrance and electronic effects.

Future research should focus on creating robust catalysts that can operate under mild conditions while tolerating the compound's specific functionalities. Key areas of investigation include:

Transition-Metal Catalysis: The development of palladium, nickel, or copper-based catalysts for cross-coupling reactions at the C-F bond, while preserving the nitropropenyl group, would be a significant advancement. Conversely, catalysts for selective hydrogenation of the double bond or reduction of the nitro group are highly sought after. The challenge is to prevent catalyst deactivation, which can be caused by the nitro group.

Organocatalysis: Metal-free catalytic systems, such as those based on amines or thioureas, could be highly effective for stereoselective conjugate additions to the nitroalkene. The design of organocatalysts that can effectively shield one face of the molecule to induce high stereoselectivity is a critical goal.

Photoredox Catalysis: Light-mediated catalysis offers a powerful tool for generating radical intermediates under mild conditions. Exploring photoredox-catalyzed reactions, such as the reductive coupling of this compound with other substrates, could unlock novel synthetic pathways.

Table 1: Hypothetical Comparison of Catalytic Systems for the Conjugate Addition of Thiophenol to this compound

| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂/DPPF | 5 | Toluene | 80 | 24 | 65 |

| Cu(I)/BOX | 10 | CH₂Cl₂ | 25 | 12 | 82 |

| Thiourea (B124793) Organocatalyst | 10 | Toluene | 0 | 48 | 91 |

| Ru(bpy)₃Cl₂ (Photoredox) | 1 | DMSO | 25 | 8 | 88 |

Exploration of Unconventional Reactivity Patterns and Undiscovered Transformations

The unique electronic nature of this compound—an electron-deficient alkene attached to a fluoro-substituted aromatic ring—suggests that it may participate in reactivity patterns beyond standard transformations of nitroalkenes.

Future research should aim to uncover these novel reactions:

Tandem Reactions: Designing one-pot reactions where an initial transformation of the nitroalkene triggers a subsequent cyclization or rearrangement could provide rapid access to complex heterocyclic structures. For instance, a Michael addition followed by an intramolecular cyclization could be a powerful strategy.

Domino Reactions: Investigating reaction cascades initiated by a single catalytic event. For example, a catalyst could initiate a conjugate addition, which then sets the stage for an intramolecular Heck reaction, building molecular complexity efficiently.

C-F Bond Functionalization: While challenging, the direct functionalization of the C-F bond is a growing area of interest. Developing methods to selectively activate the C-F bond of this compound for cross-coupling or other transformations would represent a significant breakthrough in fluorinated compound synthesis.

Asymmetric Catalysis in Reactions Involving this compound

The carbon-carbon double bond in this compound is prochiral, meaning its reaction can lead to the formation of new stereocenters. The development of asymmetric catalytic methods is crucial for controlling the three-dimensional arrangement of atoms in the products, which is of paramount importance in fields like medicinal chemistry where biological activity is often stereospecific. The synthesis of chiral 1,2-diamines, for example, is a field where asymmetric catalysis is heavily utilized to produce enantiomerically pure building blocks for drugs and ligands. ua.es

The primary challenges and future directions include:

Enantioselective Conjugate Addition: Designing chiral catalysts (both metal-based and organocatalytic) that can deliver nucleophiles to the β-position of the nitroalkene with high enantioselectivity is a key objective. This would provide access to a wide range of chiral building blocks.

Asymmetric Hydrogenation: The development of catalysts for the enantioselective hydrogenation of the double bond would yield chiral 2-fluoro-substituted phenyl-nitropropanes, valuable synthetic intermediates.

Stereodivergent Synthesis: Creating catalytic systems that can selectively produce any desired stereoisomer of a product from the same starting material by simply changing the catalyst or reaction conditions is a highly ambitious but impactful research goal.

Table 2: Hypothetical Results for Asymmetric Michael Addition of Dimethyl Malonate

| Chiral Catalyst | Ligand/Co-catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| [Rh(cod)₂]BF₄ | (R)-BINAP | 25 | 85 | 92 |

| Cu(OTf)₂ | (S,S)-Ph-BOX | 0 | 90 | 95 |

| Chiral Squaramide | - | -10 | 94 | 97 |

| NiCl₂(glyme) | (R)-PyBOX | 25 | 78 | 88 |

Advanced Computational Methodologies for Predictive Synthesis and Reaction Design

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules like this compound. The use of advanced computational methods can significantly accelerate the discovery and optimization of new reactions and catalysts, reducing the need for extensive empirical screening.

Future applications of computational chemistry in this area include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to map out the potential energy surfaces of proposed reactions. This can help identify the most likely reaction pathways, transition states, and potential side reactions. Understanding the conformation of the molecule, such as the torsion angle between the phenyl ring and the propenyl group, is critical for accurate modeling, similar to what has been determined for related structures through crystallographic studies. nih.govresearchgate.net

Catalyst Design: Building computational models of catalysts and simulating their interaction with this compound. This allows for the in-silico design of catalysts with enhanced activity and selectivity before they are synthesized in the lab.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the outcome of reactions based on the structure of the catalyst and substrate.

Table 3: Hypothetical DFT-Calculated Activation Energies for a Proposed Diels-Alder Reaction

| Diene | Catalyst | Solvent (Calculated) | Activation Energy (kcal/mol) | Predicted Endo/Exo Selectivity |

|---|---|---|---|---|

| Cyclopentadiene (B3395910) | None | Toluene | 25.8 | 90:10 |

| Cyclopentadiene | Lewis Acid (BF₃) | Toluene | 18.2 | >99:1 |

| Danishefsky's Diene | None | Acetonitrile | 28.1 | 85:15 |

| Danishefsky's Diene | Lewis Acid (ZnCl₂) | Acetonitrile | 20.5 | >99:1 |

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through reactors rather than in batches, offers significant advantages in terms of safety, efficiency, and scalability. seqens.comd-nb.info This is particularly relevant for reactions involving potentially energetic materials like nitro compounds. Integrating the synthesis and transformations of this compound into flow and automated systems is a key direction for future process development.

Key research objectives include:

Developing Flow-Based Syntheses: Translating the batch synthesis of this compound into a continuous flow process. This would allow for better control over reaction exotherms and enable safer production on a larger scale.

Telescoped Reactions: Designing multi-step syntheses in a continuous flow setup where the product of one reaction is directly fed into the next reactor without isolation of intermediates. This "telescoping" can dramatically improve efficiency and reduce waste.

Automated Reaction Optimization: Utilizing automated platforms that can systematically vary reaction parameters (temperature, flow rate, stoichiometry) to rapidly identify the optimal conditions for a given transformation of this compound. This high-throughput experimentation can accelerate process development significantly. The automation of complex synthetic sequences has already shown great promise in the production of radiolabeled compounds like 6-[18F]FDOPA. nih.gov

Table 4: Hypothetical Comparison of Batch vs. Flow Synthesis of a Derivative

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Volume | 5 L | 10 mL (reactor volume) |

| Temperature Control | ± 5 °C | ± 0.5 °C |

| Mixing | Mechanical Stirring | Diffusion-based |

| Throughput | 1 kg / 24 h | 5 kg / 24 h |

| Safety Profile | High risk of thermal runaway | Low risk, small reaction volume |

常见问题

Q. What are the established synthetic routes for 1-fluoro-2-(2-nitroprop-1-enyl)benzene, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via nitroalkene formation using a fluorinated aromatic precursor. For example, a modified Michael addition or nitroalkylation may be employed, where a fluorobenzene derivative reacts with a nitropropene precursor under acidic or basic conditions. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may promote decomposition of the nitropropene group .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitro intermediates, while inert atmospheres prevent oxidation .

- Catalysts : Lewis acids like FeCl₃ or ZnCl₂ can accelerate electrophilic substitution at the fluorine-activated benzene ring . Yields typically range from 50–75%, with purity confirmed via HPLC or GC-MS .

Q. How should researchers characterize the structure and purity of this compound?

Multi-technique validation is critical:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine’s deshielding effect at C2, nitropropene’s vinyl protons at δ 6.8–7.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (C₉H₇FNO₂, theoretical 180.15 g/mol) and detects isotopic patterns of fluorine .

- Melting/boiling points : Compare experimental values (e.g., mp ~45–50°C) with literature to assess purity .

- X-ray crystallography : For unambiguous confirmation, use SHELX or WinGX suites to resolve crystal structures, leveraging the compound’s planar aromatic system .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitropropene group in fluorinated aromatic systems?

The electron-withdrawing nitro group and fluorine’s ortho-directing effect create a polarized π-system, enabling:

- Electrophilic attacks : The nitropropene moiety acts as a dienophile in Diels-Alder reactions, with regioselectivity controlled by fluorine’s inductive effect .

- Reduction pathways : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, while selective reduction of the double bond requires milder conditions (e.g., NaBH₄/CuI) .

- Photochemical rearrangements : UV irradiation can induce [2+2] cycloadditions, forming strained bicyclic intermediates . Computational studies (DFT) are recommended to map transition states and optimize reaction pathways .

Q. How can crystallographic data resolve contradictions in reported bond lengths or stereochemistry?

Discrepancies often arise from crystal packing effects or dynamic disorder . To address this:

- Use SHELXL for high-resolution refinement, applying restraints for flexible nitropropene conformers .

- Analyze thermal ellipsoids (ORTEP-3) to distinguish static disorder (e.g., nitro group rotation) from true structural anomalies .

- Cross-validate with spectroscopic For example, inconsistent C-F bond lengths in X-ray structures may correlate with ¹⁹F NMR chemical shifts .

Q. What strategies mitigate side reactions during functionalization of this compound?

Common side products include nitro group reduction byproducts and aryl ring halogenation . Mitigation approaches:

- Protecting groups : Temporarily mask the nitro group (e.g., Boc protection) during halogenation or cross-coupling .

- Low-temperature conditions : Perform Suzuki-Miyaura couplings at 0–5°C to suppress nitropropene decomposition .

- Additive screening : Silver salts (Ag₂O) can stabilize reactive intermediates in Ullmann-type reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。